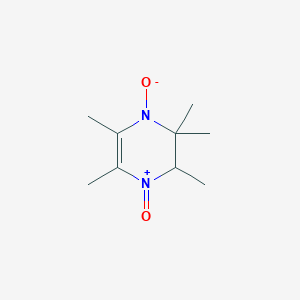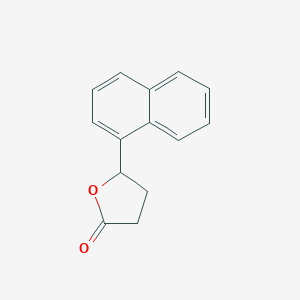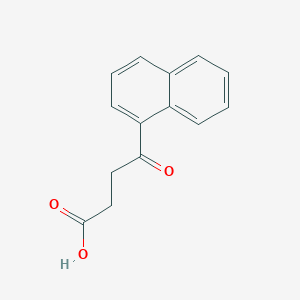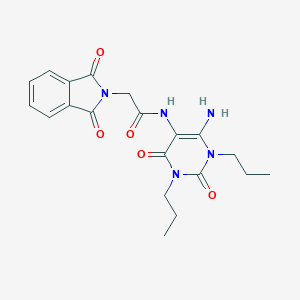
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the synthesis of nucleic acids, which are essential for the growth and division of cancer cells.
生化和生理效应
Studies have shown that 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d has several biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. The compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d in lab experiments is its potential as a new drug candidate. The compound has been shown to exhibit antitumor activity, making it a promising candidate for the treatment of cancer. Additionally, the compound has been found to have antimicrobial and antifungal properties, which can be useful in the development of new antibiotics.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, the compound may have potential side effects that need to be further investigated before it can be used as a drug.
未来方向
There are several future directions for the research of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases. Additionally, researchers can investigate the compound's potential as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is a chemical compound with potential applications in various scientific research fields, particularly in the development of new drugs. The compound has been shown to exhibit antitumor, antifungal, and antimicrobial properties. However, there are limitations to using this compound in lab experiments, including the lack of understanding of its mechanism of action and potential side effects. Further research is needed to fully explore the potential of this compound in various scientific research fields.
合成方法
The synthesis of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d involves the reaction of 2-acetylamino benzoic acid with 2,4,5-tripropyl-3,6-dihydropyrimidine-1,4-dione in the presence of acetic anhydride and acetic acid. The reaction yields the desired compound, which can be purified using column chromatography.
科学研究应用
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d has potential applications in various scientific research fields. One of the primary applications is in the development of new drugs. The compound has been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been found to have antifungal and antimicrobial properties, which can be useful in the development of new antibiotics.
属性
CAS 编号 |
155930-19-1 |
|---|---|
产品名称 |
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d |
分子式 |
C20H23N5O5 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C20H23N5O5/c1-3-9-23-16(21)15(19(29)24(10-4-2)20(23)30)22-14(26)11-25-17(27)12-7-5-6-8-13(12)18(25)28/h5-8H,3-4,9-11,21H2,1-2H3,(H,22,26) |
InChI 键 |
YAFHJPHKPDVLOO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N |
规范 SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N |
同义词 |
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



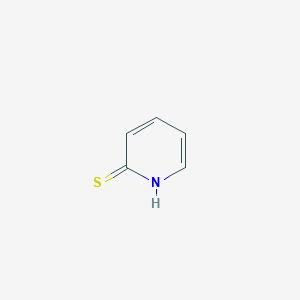


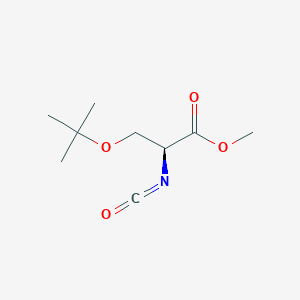
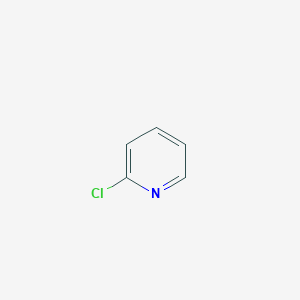
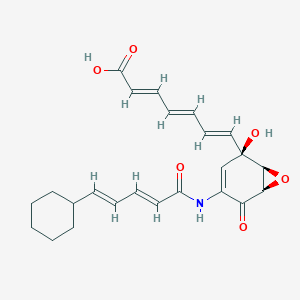

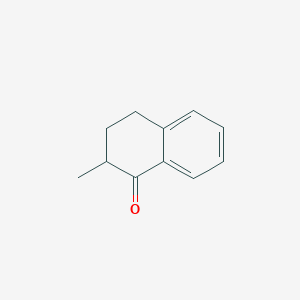

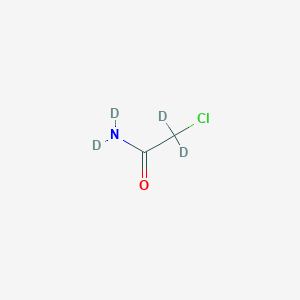
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
